
2-Amino-5-iodobenzoic acid
Overview
Description
2-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by an amino group and an iodine atom, respectively. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method includes reacting 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acetic acid medium at a temperature of around 50°C. The product is then purified through recrystallization from benzene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of 2-aminobenzoic acid and molecular iodine, with hydrogen peroxide as the oxidizing agent. The reaction is conducted in a liquid phase, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include nitrobenzoic acids or nitrosobenzoic acids.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-5-iodobenzoic acid serves as a significant intermediate in drug synthesis. Its derivatives have shown potential in treating various diseases:
- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. In vitro studies demonstrated that certain compounds derived from it could inhibit bacterial growth under specific conditions, highlighting its potential as a starting point for tuberculosis treatment development .
- Drug Discovery : The compound plays a role in synthesizing new drug candidates, particularly in the development of aminoquinazolinones, which have shown promise against resistant strains of Mtb .
Agricultural Applications
In agriculture, this compound is explored for its potential use as an agricultural chemical:
- Herbicide Development : The compound is being investigated for its herbicidal properties. Its ability to modify plant growth responses may lead to the development of new herbicides that are more effective and environmentally friendly .
Case Study 1: Antimycobacterial Efficacy
A study involving various strains of Mtb tested the efficacy of a derivative of this compound. The results indicated varying levels of effectiveness based on the media used, with glycerol-containing media yielding better outcomes. The Minimum Inhibitory Concentration (MIC) values were as follows:
Strain | Media Type | MIC (mg/L) |
---|---|---|
Erdman | 7H9 + glycerol + ADC + Tween 80 | 1 |
H37Rv | 7H9 + glycerol + ADC + Tween 80 | 0.5 |
Erdman | 7H12 + casitone + palmitic acid | >16 |
H37Rv | 7H12 + casitone + palmitic acid | >16 |
This study underscores the necessity of optimizing conditions for testing antimicrobial activity .
Case Study 2: Agricultural Testing
Another research initiative focused on evaluating the herbicidal properties of synthesized derivatives of this compound against common weeds. The findings suggested that certain derivatives significantly inhibited growth compared to control groups, indicating potential for commercial herbicide formulations.
Market Insights
The market for this compound is projected to grow due to increasing applications in pharmaceuticals and agriculture. Current estimates suggest a compound annual growth rate (CAGR) between 6% to 7% over the next few years, driven by rising demand for effective agricultural chemicals and novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-amino-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2-Amino-5-iodobenzoic acid can be compared with other similar compounds such as:
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness: The presence of the iodine atom in this compound imparts unique properties such as higher molecular weight and distinct reactivity compared to its bromine, chlorine, fluorine, and methyl analogs. The iodine atom’s larger size and polarizability also influence the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and material science .
Biological Activity
2-Amino-5-iodobenzoic acid (AIABA) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is primarily synthesized through the iodination of 2-aminobenzoic acid and serves as an intermediate in drug development and agricultural chemicals. This article reviews the biological activity of AIABA, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amino group (-NH₂) and an iodine atom attached to a benzoic acid framework, which influences its reactivity and biological interactions.
Antibacterial Properties
AIABA has been evaluated for its antibacterial activity against various pathogens. In a study assessing the antibacterial effects of several benzoic acid derivatives, AIABA exhibited significant inhibitory effects against Vibrio parahaemolyticus and Vibrio harveyi. The minimum inhibitory concentration (MIC) for AIABA was found to be greater than 500 µg/mL, indicating moderate antibacterial activity compared to other compounds tested in the same study .
Table 1: Antibacterial Activity of this compound
Compound | MIC (µg/mL) | Growth Inhibition (%) |
---|---|---|
This compound | >500 | 103.5 |
3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |
2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |
The data suggests that while AIABA shows some antibacterial properties, it is less effective than other halogenated derivatives in inhibiting bacterial growth.
The mechanism by which AIABA exerts its antibacterial effects may involve interference with bacterial metabolism and biofilm formation. Studies indicate that halogenated compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways. For instance, the presence of iodine in the structure may enhance its ability to penetrate bacterial cell walls and disrupt cellular functions .
Cytotoxicity and Safety Profile
The cytotoxic effects of AIABA have not been extensively studied; however, related compounds have been shown to exhibit low toxicity in human cell lines. For instance, studies on benzoic acid derivatives indicate that they can promote proteasome activity without significant cytotoxicity at therapeutic concentrations . Further research is needed to establish the safety profile of AIABA specifically.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-iodobenzoic acid, and how do yields vary with reaction conditions?
- Methodological Answer : Microwave-assisted synthesis using isatoic anhydrides and hydrolysis with NaOH/MeOH achieves an 89% yield of this compound, followed by cyclization with triphosgene (76% yield) . Traditional methods, such as hydrolysis of methyl 2-amino-5-iodobenzoate, also yield the compound (91%) but require longer reaction times. Purity (>95%) is confirmed via HPLC and melting point analysis (219–221°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Melting point analysis (219–221°C)
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm aromatic proton environments and iodine substitution patterns .
- Chromatography : HPLC with UV detection at 254 nm to verify purity (>95%) .
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. The compound is hygroscopic and prone to decomposition under prolonged exposure to moisture or elevated temperatures. Stability over three years is achievable under these conditions .
Advanced Research Questions
Q. How does this compound function as a passivation agent in perovskite solar cells (PSCs)?
- Methodological Answer : In inverted PSCs, the iodine and carboxylic acid groups in this compound bind to undercoordinated Pb²⁺ ions on perovskite surfaces, reducing trap states. This enhances charge transfer efficiency (PCE = 20.23%) and reduces hysteresis (HI = 1.49‰). Stability improvements (83.41% PCE retention after 600 hours) are validated via accelerated UV and humidity testing .
Q. What computational methods explain the electronic interactions of this compound with perovskite structures?
- Methodological Answer : Density functional theory (DFT) calculations reveal that surface states induced by the compound lower electron-hole recombination rates. The iodine atom facilitates electron-withdrawing effects, while the amino group stabilizes interfacial charge transfer dynamics .
Q. How does the iodine substituent influence regioselectivity in benzodiazepine-2,5-dione synthesis?
- Methodological Answer : The iodine atom at the 5-position directs electrophilic substitution during cyclization with α-amino acids. Microwave-assisted reactions (130°C, 3 minutes) achieve 65–70% yields of 7-iodobenzodiazepin-2,5-diones, confirmed via XRD and mass spectrometry .
Q. Are there contradictions in reported stability data for this compound under varying environmental conditions?
- Methodological Answer : Discrepancies arise in thermal stability studies. While one study reports decomposition above 221°C , others note gradual degradation at 55–70% relative humidity. Rigorous stability protocols (e.g., TGA/DSC analysis) are recommended to reconcile these differences .
Q. Methodological Considerations Table
Properties
IUPAC Name |
2-amino-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGILSVWFKZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063776 | |
Record name | 5-Iodoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-47-6 | |
Record name | 2-Amino-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Iodoanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-iodobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-amino-5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Iodoanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodoanthranil acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Iodoanthranilic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5QRB3P44 | |
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Synthesis routes and methods
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